BRD0209
Description
The compound (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic molecule featuring a pyrazoloquinolinone core. Its stereochemistry (S-configuration at the 4-position) and substituents—cyclopropyl, phenyl, and methyl groups—contribute to its unique physicochemical and pharmacological properties. The cyclopropyl group enhances metabolic stability, while the phenyl and methyl substituents influence lipophilicity and steric bulk .
Properties
Molecular Formula |
C22H25N3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(4S)-3-cyclopropyl-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1 |
InChI Key |
YKPIWOGXCSQLFH-JOCHJYFZSA-N |
Isomeric SMILES |
C[C@]1(C2=C(CC(CC2=O)(C)C)NC3=NNC(=C31)C4CC4)C5=CC=CC=C5 |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C3=C(NN=C3N2)C4CC4)(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation
The most efficient route involves a one-pot MCR using:
-
Aromatic aldehydes (e.g., benzaldehyde derivatives)
-
3-Methyl-1-phenyl-1H-pyrazol-5-amine
-
5,5-Dimethylcyclohexane-1,3-dione (dimedone)
Procedure :
-
Combine equimolar ratios of reactants in aqueous media with sodium 1-dodecanesulfonate (0.1 equiv.) as a surfactant.
-
Heat at 80–100°C for 4–6 hours under reflux.
-
Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Mechanism :
-
Knoevenagel condensation between the aldehyde and dimedone forms a chalcone intermediate.
-
Michael addition of pyrazol-5-amine followed by intramolecular cyclization yields the pyrazoloquinolinone core.
Catalytic Methods for Enhanced Stereocontrol
Palladium-Catalyzed Cyclopropanation
The cyclopropyl group is introduced via a stereodivergent Pd-catalyzed reaction :
-
React gem-diborylalkenes with α-diazoarylacetates in the presence of Pd(OAc)₂ (5 mol%).
-
Achieve diastereomeric ratios (d.r.) of up to 20:80 for the (S)-enantiomer.
Optimized Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 25°C
-
Ligand: Chiral BINAP (10 mol%)
Outcome :
| Substrate | d.r. (S:R) | Yield (%) |
|---|---|---|
| Bpin-Bpin alkene | 85:15 | 72 |
| Bpin-Bdan alkene | 92:8 | 68 |
Asymmetric Organocatalysis
Chiral thiourea catalysts (e.g., Takemoto’s catalyst) enable enantioselective cyclization:
Solid-Phase and Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
Solvent-Free Mechanochemical Synthesis
Ball-milling reactants with KHSO₄ as a catalyst achieves:
Post-Synthetic Modifications
Trifluorination and Boronation
-
Trifluorination : Treat with BF₃·OEt₂ to introduce CF₃ groups (d.r. = 20:80).
-
Suzuki-Miyaura coupling : Functionalize the phenyl ring using aryl boronic acids (Pd(PPh₃)₄, 70–85% yield).
Stereochemical Resolution
Chiral Chromatography
Chemical Reactions Analysis
BRD0209 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its activity or selectivity.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced or altered biological activity.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C22H25N3O
- Molecular Weight : 347.45 g/mol
- CAS Number : 1597439-87-6
The compound features a cyclopropyl group and a phenyl group integrated into a pyrazoloquinoline framework. Its stereochemistry is indicated by the (S) designation, which specifies its spatial arrangement.
Reactivity and Synthesis
The presence of pyrazolo and quinoline moieties allows for various chemical transformations. The synthesis of this compound can be approached through multiple methodologies, typically involving cyclization reactions that form the pyrazoloquinoline structure.
Neuroprotective Properties
Recent studies have indicated that compounds similar to (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibit significant neuroprotective effects. Research published in PMC highlights its potential role in treating neurodegenerative diseases such as Alzheimer’s disease by inhibiting key enzymes involved in amyloid plaque formation and tau protein hyperphosphorylation .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary findings suggest it may inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. In vitro studies have shown that similar pyrazoloquinoline derivatives can induce apoptosis in cancer cells and reduce tumor viability.
Enzyme Inhibition
Research indicates that (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one acts as an inhibitor of various enzymes implicated in disease processes. For instance:
- BACE1 Inhibition : This compound has shown binding affinities with BACE1 (beta-secretase 1), an enzyme involved in the cleavage of amyloid precursor protein (APP), which is critical in Alzheimer’s disease pathology .
Interaction Studies
Interaction studies involving this compound have focused on its binding affinities with different proteins and enzymes. For example:
| Ligand ID | Name | Binding Energy (kcal/mol) |
|---|---|---|
| 6VK | (S)-3-Cyclopropyl derivative | -9.2 |
| 55E | Hydroxy-methylphenyl derivative | -8.7 |
| 65A | Methoxyphenyl derivative | -8.9 |
These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound .
Case Study 1: Alzheimer's Disease Research
In a study aimed at developing potential treatments for Alzheimer's disease, researchers evaluated the efficacy of (S)-3-Cyclopropyl derivatives as BACE1 inhibitors. The results indicated that these compounds could effectively reduce amyloid-beta levels in cellular models .
Case Study 2: Cancer Cell Line Studies
Another study investigated the anticancer properties of pyrazoloquinoline derivatives against various cancer cell lines. The findings revealed significant cytotoxic effects at low concentrations, suggesting a promising avenue for further drug development targeting specific cancer types.
Mechanism of Action
BRD0209 exerts its effects by selectively inhibiting GSK3α and GSK3β . The compound binds to the ATP-binding domain of GSK3, preventing its activity . This inhibition leads to the modulation of various downstream pathways, including the WNT pathway, which is crucial for cell proliferation and differentiation . The selective inhibition of GSK3α and GSK3β by this compound helps in reducing the potential side effects associated with dual inhibition .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Cyclopropyl vs. Chlorophenyl vs. Phenyl (AKOS024609079): The chlorophenyl analog (AKOS024609079) exhibits higher molecular weight and electronegativity, which may enhance receptor affinity but reduce metabolic stability compared to the phenyl group in the target compound . Pyridinyl (748145-19-9): The pyridinyl substituent in this analog increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration relative to the target’s phenyl group .
Stereochemistry: The (S)-configuration in the target compound is critical for enantioselective interactions with biological targets, a feature absent in non-chiral analogs like the chloro- and furyl-substituted derivatives in .
Purity and Synthesis :
The target compound and BRD0705 both achieve >98% HPLC purity, indicating robust synthetic protocols. In contrast, ’s analogs show slightly lower purity (94–96%), possibly due to challenges in isolating reactive intermediates (e.g., benzonitrile) .
Pharmacological Implications
- Metabolic Stability : The cyclopropyl group in the target compound is associated with slower oxidative metabolism compared to ethyl or furyl substituents .
- Binding Affinity : Chlorophenyl and pyridinyl analogs may exhibit stronger binding to targets requiring halogen or hydrogen bonding, respectively, but with trade-offs in bioavailability .
- Solubility : The pyridinyl analog’s higher polarity may favor solubility in aqueous environments, whereas the target compound’s phenyl and cyclopropyl groups enhance lipid membrane permeability .
Biological Activity
(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS No. 1597439-87-6) is a novel compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity based on available research findings and case studies.
The molecular formula of the compound is with a molecular weight of 347.45 g/mol. Its structure features a complex pyrazoloquinoline framework that is hypothesized to contribute to its biological properties.
Research indicates that this compound may act as an inhibitor of various kinases and enzymes involved in critical cellular pathways. Notably, it has shown potential in targeting glycogen synthase kinase 3 (GSK3), which plays a significant role in several signaling pathways related to neurodegenerative diseases and cancer.
Inhibition Studies
In vitro studies have demonstrated that (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exhibits selective inhibition against GSK3α and GSK3β isoforms. The compound showed a significant binding affinity with binding energies recorded at approximately -9.2 kcal/mol for GSK3α and -8.6 kcal/mol for GSK3β . This selectivity suggests potential therapeutic applications in conditions like Alzheimer's disease and Fragile X syndrome where GSK3 activity is dysregulated.
Case Studies
- Alzheimer's Disease : A study explored the effects of this compound on cellular models of Alzheimer's disease. Treatment with the compound resulted in reduced phosphorylation of β-catenin and increased levels of active β-catenin in SH-SY5Y cells after 24 hours of exposure to 10 µM concentrations . These findings indicate its potential role in modulating Wnt signaling pathways which are often disrupted in neurodegenerative conditions.
- Fragile X Syndrome : In another study focusing on Fragile X syndrome models, the compound was shown to influence behavioral outcomes positively when administered to Fmr1 knockout mice. The pharmacokinetic profile indicated effective brain penetration and sustained bioavailability post-administration .
Comparative Analysis
The following table summarizes the biological activity and selectivity of (S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one compared to other similar compounds:
| Compound Name | Target Enzyme | Binding Energy (kcal/mol) | Selectivity |
|---|---|---|---|
| (S)-3-Cyclopropyl... | GSK3α | -9.2 | High |
| (S)-4-(2-methoxyphenyl)... | GSK3β | -8.9 | Moderate |
| BRD0705 | GSK3α | -8.0 | Moderate |
| BRD3731 | GSK3β | -8.1 | Moderate |
Safety Profile
Preliminary safety assessments indicate that the compound has a warning classification due to potential hazards such as skin irritation and eye damage . Further toxicological studies are necessary to fully understand its safety profile before clinical applications.
Q & A
Q. What are the common synthetic routes for (S)-3-Cyclopropyl-...-quinolin-5-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and cyclopropane ring formation. For example, pyrazoloquinolinone derivatives are synthesized via cyclization of substituted oximes in polyphosphoric acid (PPA) . Key intermediates are characterized using:
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of techniques is essential:
Q. What are the key structural features influencing the compound’s biological activity?
- Methodological Answer : The cyclopropyl group enhances metabolic stability, while the pyrazoloquinolinone core enables π-π stacking with biological targets. Substitutions at the 3- and 4-positions (e.g., phenyl, methyl) modulate lipophilicity and binding affinity . Comparative studies of analogs show that electron-withdrawing groups improve antimicrobial potency .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize diastereomer formation during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, temperature). For example, refluxing in DMF increases yield (70% ) but may require additives like DMDAAC to suppress side reactions .
- Chiral Resolution : Employ chiral stationary phases in HPLC to separate enantiomers post-synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:
- Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity ).
- Comparative Studies : Benchmark against reference compounds with known activity profiles .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., 4-phenyl vs. 4-chlorophenyl derivatives ).
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
